Nickel(2+);2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC15873840
Molecular Formula: C4H2F6NiO4+2
Molecular Weight: 286.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H2F6NiO4+2 |
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Molecular Weight | 286.74 g/mol |
IUPAC Name | nickel(2+);2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/2C2HF3O2.Ni/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2 |
Standard InChI Key | VBLNFWKVZVKXPH-UHFFFAOYSA-N |
Canonical SMILES | C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ni+2] |
Introduction
Molecular Structure and Synthesis
Composition and Coordination Geometry
Nickel(II) trifluoroacetate tetrahydrate consists of a nickel(II) ion () surrounded by two trifluoroacetate () ligands and four water molecules in the primary coordination sphere . X-ray diffraction studies of analogous nickel complexes, such as , reveal octahedral geometry around the nickel center, with trifluoroacetate acting as a monodentate ligand . The trifluoroacetate groups exhibit characteristic infrared (IR) vibrations at 1,670 cm (C=O stretch) and 1,190 cm (C-F stretch), confirming their presence in the complex .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular Weight | 358.80 g/mol | |
Coordination Geometry | Octahedral | |
Magnetic Moment () | 3.13–3.17 Bohr Magnetons (BM) |
Synthetic Routes
The compound is typically synthesized via direct reaction of nickel(II) salts with trifluoroacetic acid under controlled conditions. For example:
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Aqueous Synthesis: Mixing nickel chloride () with silver trifluoroacetate () in water yields nickel(II) trifluoroacetate through metathesis .
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Ligand Exchange: Substitution of labile ligands in preformed nickel complexes (e.g., ) with trifluoroacetate anions produces the target compound .
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In Situ Generation: Stirring with (silver triflate) in dichloromethane generates , a related catalyst precursor .
Physicochemical Properties
Spectroscopic Characteristics
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UV-Vis Spectroscopy: Electronic transitions at 14,200 cm () and 18,650 cm () confirm the octahedral ligand field around . A charge-transfer band at 31,050 cm obscures higher-energy - transitions .
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IR Spectroscopy: Peaks at 1,670 cm (C=O) and 720 cm (Ni-O) validate ligand coordination .
Magnetic Behavior
The magnetic moment of 3.13–3.17 BM indicates two unpaired electrons, consistent with a high-spin configuration. Spin-orbit coupling elevates the moment above the spin-only value (2.87 BM) .
Thermal Stability
Thermogravimetric analysis (TGA) shows a four-step mass loss corresponding to the release of four water molecules (up to 150°C) and decomposition of trifluoroacetate ligands (200–400°C) .
Catalytic Applications
Organic Synthesis
Nickel(II) trifluoroacetate serves as a cost-effective catalyst for stereoselective glycosylation reactions. For example, it enables α-selective formation of 1,2-cis-2-aminoglycosides with turnover frequencies (TOF) exceeding 3,000 s at room temperature . Comparative studies show its performance rivals that of specialized catalysts like , but with greater accessibility .
Table 2: Catalytic Performance in Glycosylation
Substrate | Product Yield | α:β Selectivity | Conditions |
---|---|---|---|
N-Phenyl donor | 85–93% | 11:1 to α-only | 15 mol%, RT, 24 h |
Tertiary alcohol acceptor | 61% | 8:1 | 20 mol%, RT, 30 min |
Electrocatalytic Hydrogen Evolution
A thiosemicarbazone-nickel(II) complex derived from trifluoroacetate precursors demonstrates remarkable H-evolution activity in dimethylformamide (DMF), achieving a turnover frequency (TOF) of 3,080 s at 1 M trifluoroacetic acid . Mechanistic studies suggest ligand-based protonation precedes metal-centered H formation .
Industrial and Research Utility
Limitations and Alternatives
While highly effective, the compound’s hygroscopic nature necessitates anhydrous handling. Researchers often substitute it with (nickel triflate) for improved solubility in nonpolar solvents .
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